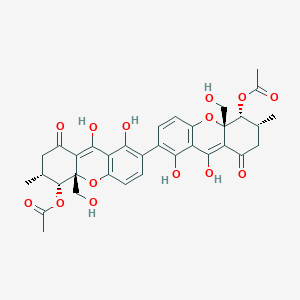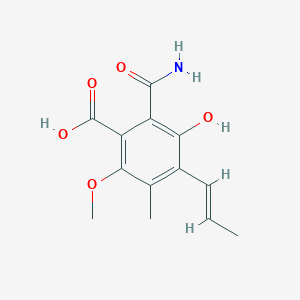
asperpyrone C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asperpyrone C is a dimeric naphthopyran with formula C32H26O10, originally isolated from Aspergillus niger. It has a role as an Aspergillus metabolite. It is a biaryl, an aromatic ether, an aromatic ketone, a cyclic ketone, a polyphenol and a naphtho-gamma-pyrone.
Wissenschaftliche Forschungsanwendungen
Osteoclast Formation and Bone-Related Diseases
Asperpyrone A, a compound related to Asperpyrone C, has been studied for its effects on osteoclastogenesis. It has been found to inhibit RANKL-induced osteoclast formation in a dose-dependent manner. This inhibition is achieved by down-regulating mRNA and protein expression of NFATc1, c-fos, and V-ATPase-d2, as well as mRNA expression of TRAcP and Ctsk. Additionally, it attenuates intracellular Ca2+ oscillations and ROS production in osteoclastogenesis, suppressing the activation of MAPK and NF-κB signalling pathways. This suggests potential applications in the prevention or treatment of osteoporosis (Chen et al., 2019).
Antioxidant and Immunomodulatory Activities
Asperpyrone F and other naphtho-γ-pyrones, including asperpyrones B and C, have demonstrated modest antioxidant and immunomodulatory activities. These compounds were isolated from Pleurotus ostreatus, an edible fungus, and represent a potential area for further research in natural antioxidant sources (Cai et al., 2018).
Inhibition of Taq DNA Polymerase
Asperpyrones A, B, and C have been identified as inhibitors of Taq DNA polymerase. These compounds were isolated from Aspergillus niger and have potential applications in molecular biology, particularly in the regulation of polymerase activity (Akiyama et al., 2003).
Antibacterial and Antifungal Properties
Various studies have found that asperpyrones, including this compound, possess antimicrobial properties. These compounds exhibit activity against a range of phytopathogenic fungi and pathogenic bacteria, indicating their potential as natural antimicrobial agents. Their effectiveness against specific pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans has been noted (Xiao et al., 2014).
Eigenschaften
Molekularformel |
C32H26O10 |
|---|---|
Molekulargewicht |
570.5 g/mol |
IUPAC-Name |
5-hydroxy-7-(5-hydroxy-8,10-dimethoxy-2-methyl-4-oxobenzo[h]chromen-6-yl)-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C32H26O10/c1-13-7-18(33)26-22(41-13)10-15-9-20(38-4)28(31(40-6)23(15)29(26)35)25-17-11-16(37-3)12-21(39-5)24(17)32-27(30(25)36)19(34)8-14(2)42-32/h7-12,35-36H,1-6H3 |
InChI-Schlüssel |
YVLPJBAIVAPEFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C(C5=C(C6=C4C=C(C=C6OC)OC)OC(=CC5=O)C)O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



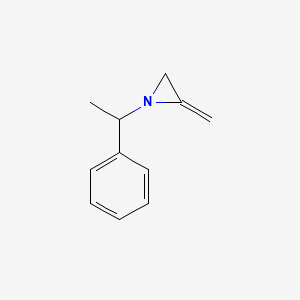
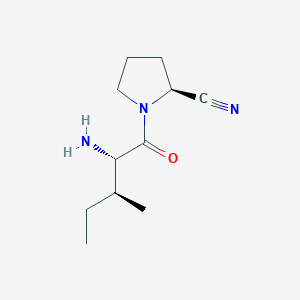

![1-[(4-Tert-butylphenyl)methyl-methylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1248290.png)
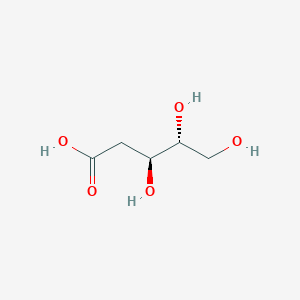

![[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1248295.png)
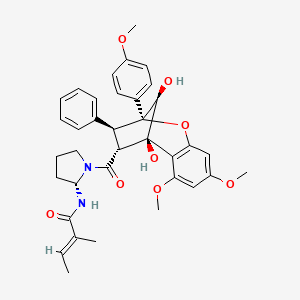
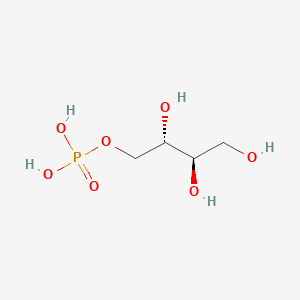
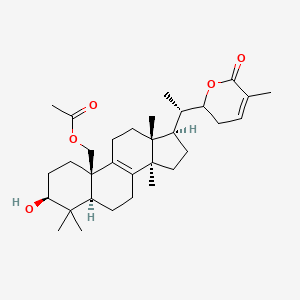
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9,24-bis(2-hydroxy-2-methylpropyl)-6,18-diisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1248303.png)
